NSC 96789
Description
NSC 96789 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database. The NCI database uses standardized protocols, such as the COMPARE algorithm, to identify compounds with similar biological activity profiles based on their half-maximal growth inhibition (GI₅₀) values .
Properties
CAS No. |
3121-76-4 |
|---|---|
Molecular Formula |
C6H15ClSi |
Molecular Weight |
150.72 g/mol |
IUPAC Name |
chloromethyl-dimethyl-propylsilane |
InChI |
InChI=1S/C6H15ClSi/c1-4-5-8(2,3)6-7/h4-6H2,1-3H3 |
InChI Key |
KKLINDFMKIJPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 96789 typically involves the reaction of chloromethylsilane with propylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chloromethylation reactions. These reactions are catalyzed by zinc iodide or other Lewis acids, such as aluminum chloride or boron trifluoride, to achieve high yields . The reaction is conducted in a solvent like dichloromethane at controlled temperatures to ensure optimal product formation.
Chemical Reactions Analysis
Types of Reactions
NSC 96789 undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can yield methylsilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various silane derivatives with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include methylsilane derivatives.
Scientific Research Applications
NSC 96789 has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of NSC 96789 involves the reactivity of the chloromethyl group and the silicon atom. The chloromethyl group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with various organic and inorganic groups. These interactions enable the compound to participate in diverse chemical reactions and applications .
Comparison with Similar Compounds
Methodological Insights for Comparative Studies
The evidence highlights standardized approaches for comparing NSC compounds:
COMPARE Algorithm : Quantifies similarity using GI₅₀ correlations across the NCI-60 cell line panel .
Structural Similarity Searches : Virtual screening of the NCI database identifies analogs with shared pharmacophores or docking scores .
In Vitro Validation : Top1 cleavage assays or transcription/translation inhibition assays confirm mechanistic overlap .
Q & A
Q. How to structure a grant proposal for this compound's mechanism-of-action studies?
- Methodological Answer :
- Hypothesis-Driven Aims : Link each aim to a testable hypothesis (e.g., "this compound inhibits [target] via allosteric modulation").
- Innovation Section : Highlight novel methodologies (e.g., single-cell proteomics) and gaps in existing literature .
- Preliminary Data : Include dose-response curves, target validation assays, and computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
